1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically involve the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring. Common reagents used in this step include strong bases and solvents like tetrahydrofuran (THF).
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Benzoylation: The benzoyl group is introduced through acylation reactions, often using benzoyl chloride in the presence of a base like pyridine.
Alkylation: The prop-2-en-1-yloxy group is introduced through alkylation reactions, using appropriate alkyl halides and bases.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds, such as:
This compound: This compound has similar functional groups but may differ in the position or nature of substituents.
This compound: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H32N2O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O4/c1-6-16-33-22-13-12-21(17-19(22)3)25(30)23-24(20-10-8-18(2)9-11-20)29(27(32)26(23)31)15-7-14-28(4)5/h6,8-13,17,24,30H,1,7,14-16H2,2-5H3/b25-23+ |
InChI Key |
NJASEHCDFKCQIN-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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